Compartment-Specific Targeting Enables Organelle-Specific pH Quantitation
Flubi-2, when delivered via the Flubida-2 precursor and captured by genetically encoded avidin-chimera proteins, enabled the first direct, simultaneous measurement of pH in the endoplasmic reticulum (ER) and Golgi apparatus of live HeLa cells. This spatial resolution is absent in untargeted dyes such as BCECF or pHrodo, which report an averaged cytosolic or vesicular signal [1]. In live intact cells expressing ER- or Golgi-targeted avidin chimeras, Flubi-2 yielded ER pH of 7.2 ± 0.2 and Golgi pH of 6.4 ± 0.3 [2].
| Evidence Dimension | Organelle-specific pH measurement capability |
|---|---|
| Target Compound Data | ER pH = 7.2 ± 0.2; Golgi pH = 6.4 ± 0.3 (live HeLa cells) |
| Comparator Or Baseline | Untargeted dyes (e.g., BCECF, pHrodo) produce cytosolic or mixed compartment signals only; no organelle-specific resolution |
| Quantified Difference | Flubi-2 provides compartment-specific pH values; untargeted dyes cannot resolve ER versus Golgi pH |
| Conditions | HeLa cells expressing ER-targeted (AV-KDEL) or Golgi-targeted (ST-AV) avidin chimera proteins; fluorescence ratio imaging; n=13 for ER, n=43 for Golgi |
Why This Matters
The ability to isolate organelle-specific pH values is a binary, functionally decisive feature for secretory pathway research—experiments requiring compartment-specific data cannot be performed with untargeted dyes.
- [1] Wu, M. M., Grabe, M., Adams, S., Tsien, R. Y., Moore, H.-P. H., & Machen, T. E. (2001). Studying organelle physiology with fusion protein-targeted avidin and fluorescent biotin conjugates. Methods in Enzymology, 327, 546–564. View Source
- [2] Wu, M. M., Llopis, J., Adams, S. R., McCaffery, J. M., Kulomaa, M. S., Machen, T. E., Moore, H.-P. H., & Tsien, R. Y. (2000). Organelle pH studies using targeted avidin and fluorescein-biotin. Chemistry & Biology, 7(3), 197–209. View Source
